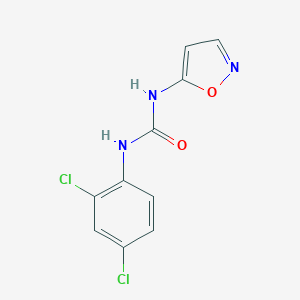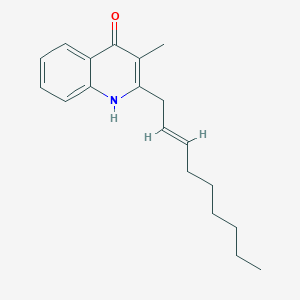![molecular formula C20H26Cl2F2N4O B529643 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride](/img/structure/B529643.png)
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
GW791343 dihydrochloride is a potent human P2X7 receptor negative allosteric modulator . The P2X7 receptor is a member of the P2X family of ATP-gated ion channels, which are involved in various physiological processes, including inflammation and pain sensation .
Mode of Action
GW791343 dihydrochloride produces a non-competitive antagonist effect on the human P2X7 receptor .
Biochemical Pathways
The P2X7 receptor is involved in the regulation of ATP release, a key molecule in energy transfer and cellular communication . By acting as a negative allosteric modulator, GW791343 dihydrochloride can enhance the ATP rhythm , potentially affecting various biochemical pathways regulated by ATP .
Result of Action
The modulation of the P2X7 receptor by GW791343 dihydrochloride can have various molecular and cellular effects. For instance, it can influence the function of cells expressing this receptor, such as neurons, potentially impacting neurological processes .
Biochemical Analysis
Biochemical Properties
GW791343 dihydrochloride plays a significant role in biochemical reactions by interacting with the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. This compound acts as a non-competitive antagonist of the human P2X7 receptor, with a pIC50 value of 6.9-7.2 . The interaction between GW791343 dihydrochloride and the P2X7 receptor enhances the rhythmic release of ATP, which is crucial for various cellular processes .
Cellular Effects
GW791343 dihydrochloride has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, GW791343 dihydrochloride inhibits agonist-stimulated ethidium accumulation in cells expressing human P2X7 receptors . This modulation of the P2X7 receptor activity can lead to changes in ATP release patterns, impacting cellular communication and metabolic processes .
Molecular Mechanism
The molecular mechanism of GW791343 dihydrochloride involves its binding interactions with the P2X7 receptor. As a negative allosteric modulator, GW791343 dihydrochloride does not compete with ATP at the binding site but instead binds to a different site on the receptor, altering its conformation and reducing its activity . This non-competitive antagonism results in decreased receptor activation and subsequent downstream effects on cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GW791343 dihydrochloride can change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at room temperature . Over time, GW791343 dihydrochloride enhances ATP rhythm in SCN cells, with ATP levels measured every 4 hours . Long-term studies have shown that the compound maintains its efficacy in modulating P2X7 receptor activity over extended periods .
Dosage Effects in Animal Models
The effects of GW791343 dihydrochloride vary with different dosages in animal models. At lower concentrations, the compound acts as a negative allosteric modulator of the human P2X7 receptor, while at higher concentrations, it can increase the potency and effect of ATP in rat P2X7 receptors . Toxic or adverse effects at high doses have not been extensively reported, but it is essential to consider species-specific differences when interpreting dosage effects .
Metabolic Pathways
GW791343 dihydrochloride is involved in metabolic pathways related to ATP release and receptor modulation. The compound interacts with enzymes and cofactors that regulate ATP levels and receptor activity . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, GW791343 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, ensuring its availability at target sites such as the P2X7 receptor . The compound’s distribution is crucial for its efficacy in modulating receptor activity and cellular processes .
Subcellular Localization
GW791343 dihydrochloride is localized to specific subcellular compartments where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to the P2X7 receptor, primarily located on the cell membrane . This subcellular localization is essential for the compound’s function as a negative allosteric modulator, allowing it to effectively modulate receptor activity and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW 7913431 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as amide bond formation, aromatic substitution, and halogenation .
Industrial Production Methods: Industrial production of GW 7913431 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This includes the use of automated reactors, purification through chromatography, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: GW 7913431 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
GW 7913431 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X7 receptor and its role in various chemical processes.
Biology: Helps in understanding the physiological and pathological roles of the P2X7 receptor in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions involving cell death.
Industry: Utilized in the development of new drugs targeting the P2X7 receptor
Comparison with Similar Compounds
A-317491: A non-nucleotide P2X3 and P2X2/3 receptor antagonist.
Gefapixant: A P2X3 receptor antagonist with potential therapeutic applications.
Lu AF27139: A selective antagonist of the P2X7 receptor
Uniqueness: GW 7913431 is unique in its dual role as a negative allosteric modulator at human P2X7 receptors and a positive allosteric modulator at rat P2X7 receptors. This dual functionality makes it a valuable tool for studying species-specific differences in receptor activity and for developing targeted therapies .
Properties
IUPAC Name |
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O.2ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJPZTBIYHPSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)


![10-(4-Chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529994.png)
![10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529995.png)

![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)
![1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea](/img/structure/B530532.png)
![7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B530544.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide](/img/structure/B530788.png)
